molecular formula C26H22N2O4 B11123490 1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11123490
M. Wt: 426.5 g/mol
InChI Key: YNSGBVVNGOBZJT-GYHWCHFESA-N
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Description

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a benzyl group, a hydroxy group, a benzofuran moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one likely involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the benzofuran moiety, and the attachment of the benzyl and pyridine groups. Typical synthetic routes might include:

    Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving an amine and a carbonyl compound.

    Introduction of the benzofuran moiety: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the benzyl and pyridine groups: These groups could be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and pyridine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(4Z)-1-benzyl-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H22N2O4/c1-16-13-20-14-19(7-8-21(20)32-16)24(29)22-23(18-9-11-27-12-10-18)28(26(31)25(22)30)15-17-5-3-2-4-6-17/h2-12,14,16,23,29H,13,15H2,1H3/b24-22-

InChI Key

YNSGBVVNGOBZJT-GYHWCHFESA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=NC=C5)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=NC=C5)O

Origin of Product

United States

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